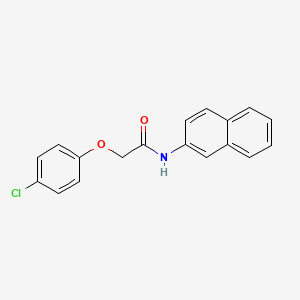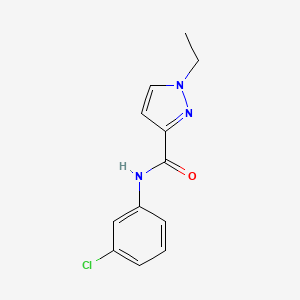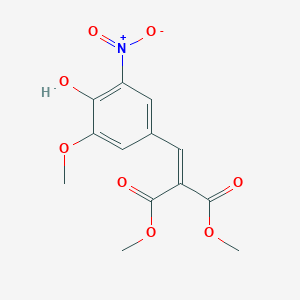![molecular formula C17H19N3O3 B5861005 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a hydrazine derivative that has a molecular formula of C18H20N2O3.
Wirkmechanismus
The mechanism of action of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function by increasing acetylcholine levels. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments is its potential applications in various fields of research. This compound has been shown to have anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide. One area of research is the development of this compound-based drugs for cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function by increasing acetylcholine levels, making it a potential treatment for Alzheimer's and Parkinson's disease. Additionally, future research can focus on the development of new synthesis methods for this compound, which can improve its yield and purity.
Conclusion:
In conclusion, this compound is a hydrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. While there are limitations to using this compound in lab experiments, its potential applications make it an important compound for future research.
Synthesemethoden
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can be synthesized using a two-step process. In the first step, 3,5-dimethylphenol is reacted with acetyl chloride in the presence of a base to form 2-(3,5-dimethylphenoxy)acetophenone. In the second step, the resulting compound is reacted with N-phenylhydrazinecarboxamide in the presence of a reducing agent to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial properties and can be used as a potential antibiotic.
Eigenschaften
IUPAC Name |
1-[[2-(3,5-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCPLMQASKHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)


![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)
![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)




![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)